alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine

Description

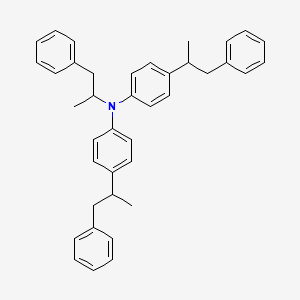

"alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine" is a highly substituted phenethylamine derivative characterized by a central phenethylamine backbone modified with methyl and bulky arylalkyl substituents. Its structure includes:

- An alpha-methyl group on the ethylamine chain.

- N,N-bis(4-(1-methyl-2-phenylethyl)phenyl) substituents, introducing two aromatic branches with methyl-phenylethyl moieties.

Its synthesis likely involves reductive amination or Friedel-Crafts alkylation strategies, similar to other N-substituted phenethylamines .

Properties

CAS No. |

97375-17-2 |

|---|---|

Molecular Formula |

C39H41N |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

N,4-bis(1-phenylpropan-2-yl)-N-[4-(1-phenylpropan-2-yl)phenyl]aniline |

InChI |

InChI=1S/C39H41N/c1-30(27-33-13-7-4-8-14-33)36-19-23-38(24-20-36)40(32(3)29-35-17-11-6-12-18-35)39-25-21-37(22-26-39)31(2)28-34-15-9-5-10-16-34/h4-26,30-32H,27-29H2,1-3H3 |

InChI Key |

OJNZEVPXRZRZID-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)CC4=CC=CC=C4)C(C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis via Catalytic Hydrogenation

One common approach involves the hydrogenation of precursor nitrile or imine intermediates under controlled conditions:

- Starting materials : Substituted phenylacetonitriles or phenylpropiophenones.

- Catalysts : Palladium on charcoal, Raney nickel, or noble metal catalysts.

- Conditions : Hydrogen gas pressure ranging from 0.5 to 30 kg/cm², temperatures between 0–120 °C, and solvents such as methanol or ethanol.

- Process : The nitrile or imine intermediate is subjected to catalytic hydrogenation to reduce the nitrile to the corresponding amine, often in the presence of an organic acid and an inorganic salt to improve selectivity and yield.

This method is effective but requires optimization to minimize side reactions such as dehydrogenation or formation of phenyl ethylamine impurities.

Use of Protected Intermediates and Chiral Induction

For chiral versions or stereoselective synthesis:

- Protection : Amino groups are protected using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.

- Cyclization : Reaction of N-Boc protected amino alcohols with sulfonyl chlorides in ether solvents forms cyclized acridine intermediates.

- Reduction ring-opening : Sodium borohydride or diisobutylaluminum hydride is used to open the ring and generate protected chiral amines.

- Deprotection : Acidic reagents remove Boc groups to yield the free amine.

This approach allows for better stereochemical control and higher purity of the final product.

Reductive Amination and Alkylation

- Reductive amination of ketones or aldehydes with amines under catalytic hydrogenation conditions is used to introduce the alpha-methyl and phenylethyl substituents.

- Alkylation of amines with appropriate alkyl halides or sulfonates can be employed to install the bis(4-(1-methyl-2-phenylethyl)phenyl) groups.

Process Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Hydrogen pressure | 0.5 – 30 kg/cm² | Higher pressure improves reduction rates |

| Temperature | 0 – 120 °C | Controlled to avoid side reactions |

| Solvent | Methanol, Ethanol, or mixtures thereof | Methanol preferred for solubility |

| Catalyst | Pd/C, Raney Ni, Noble metal catalysts | Pd/C for selective hydrogenation |

| Organic acid additive | Aliphatic or aromatic carboxylic acids | Enhances catalyst activity and selectivity |

| Inorganic salt | Ammonium salts or others | Stabilizes reaction intermediates |

| Reaction time | Several hours (varies by step) | Monitored by TLC or HPLC |

Research Findings and Yield Data

- Improved processes have been developed to reduce impurities such as p-methoxy phenyl ethylamine and dehydro derivatives during hydrogenation.

- Yields for key intermediates such as amino cyclohexanol derivatives can reach up to 79% with purity above 98%.

- Use of phase transfer catalysts and optimized bases (NaOH, KOH) improves reaction efficiency but may require additional purification steps.

- Chiral synthesis methods using Boc protection and acridine intermediates provide higher stereoselectivity and lower cost compared to palladium-catalyzed hydrogenations.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic hydrogenation | Reduction of nitrile/imine intermediates | Pd/C, Raney Ni, H2, organic acid | High yield, scalable | Side reactions, catalyst cost |

| Boc-protected chiral synthesis | Cyclization, reduction ring-opening, deprotection | Boc-protected amino alcohol, NaBH4, acid | High stereoselectivity, stable intermediates | Multi-step, requires protection/deprotection |

| Reductive amination/alkylation | Amine alkylation with ketones/alkyl halides | Hydrogenation catalysts, bases | Direct installation of substituents | Requires careful control of conditions |

Chemical Reactions Analysis

EINECS 306-672-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

EINECS 306-672-4 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the production of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of EINECS 306-672-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-2-phenylethylamine

- Structure : Simplest analog with a single methyl group on the nitrogen and a phenyl group on the ethyl chain.

- Key Differences : Lacks the bulky bis(4-(1-methyl-2-phenylethyl)phenyl) substituents, resulting in lower steric hindrance and higher flexibility.

- Applications : Used as a precursor in neurotransmitter synthesis (e.g., dopamine derivatives) due to its simpler structure .

3-Chloro-N-phenyl-phthalimide

- Structure : Aromatic imide with chloro and phenyl substituents.

- Key Differences: While unrelated to phenethylamines, its synthesis (e.g., polyimide monomers) highlights the importance of substituent positioning for polymer applications. The target compound’s bulky groups may similarly influence material properties but lack the imide functional group critical for polymerization .

Poly(thiophene-co-benzylidene) Derivatives (e.g., PTB, P3T-DDTPA)

- Structure : Conjugated polymers with alternating thiophene and benzylidene units.

- Key Differences: The target compound is a small molecule, whereas these polymers rely on extended π-conjugation for optoelectronic applications.

Structural and Functional Data Comparison

Research Findings and Hypotheses

- Pharmacological Relevance: The target compound’s bulky N-substituents may reduce binding to monoamine transporters (e.g., serotonin, dopamine) compared to simpler phenethylamines, as seen in studies of N-alkylated amphetamines.

- Synthetic Challenges : Steric hindrance complicates purification; analogous N,N-diaryl phenethylamines require high-pressure chromatography for isolation .

- Material Science Potential: While less conjugated than thiophene-based polymers, its arylalkyl groups could enhance thermal stability in specialty coatings.

Biological Activity

Alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine, a compound with the molecular formula and a molecular weight of 523.7 g/mol, is a complex phenethylamine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors. The compound exhibits significant affinity for:

- Dopamine Receptors : It may influence dopaminergic signaling pathways, which are crucial in regulating mood, reward, and motor functions.

- Adrenergic Receptors : Its structure suggests potential activity at alpha and beta adrenergic receptors, which play roles in cardiovascular responses and the central nervous system (CNS) modulation.

Receptor Binding Affinities

Recent studies have indicated that phenethylamines similar to this compound often exhibit selective binding affinities to serotonin (5-HT) receptors, particularly 5-HT_2A and 5-HT_2C. This binding can lead to various physiological effects, including alterations in mood and perception.

| Receptor Type | Binding Affinity | Effects |

|---|---|---|

| 5-HT_2A | High | Mood modulation, hallucinogenic effects |

| 5-HT_2C | Moderate | Appetite regulation |

| Dopamine D2 | Variable | Reward pathways activation |

Case Studies

- Neurotoxicity Assessment : A study evaluating analogs of neurotoxic compounds demonstrated that certain structural modifications could enhance or mitigate neurotoxic effects via monoamine oxidase (MAO) pathways. This compound's interaction with MAO enzymes may be crucial for understanding its neurotoxic potential .

- Cardiovascular Effects : Research on substituted phenethylamines has shown that compounds with similar structures can modulate blood pressure and heart rate through adrenergic receptor activation. This suggests that this compound may have implications for cardiovascular health .

- Behavioral Studies : Experimental models assessing the behavioral effects of phenethylamines indicate that this compound could influence locomotor activity and anxiety-like behaviors, potentially through dopaminergic and serotonergic pathways .

Q & A

Q. What are the optimal synthetic routes for alpha-Methyl-N,N-bis(4-(1-methyl-2-phenylethyl)phenyl)phenethylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous N,N-bis-arylphenethylamine derivatives typically involves condensation reactions between aromatic aldehydes and diamines, with catalytic acid (e.g., glacial acetic acid) in ethanol under reflux . For example, the preparation of N,N'-(1,3-phenylene)bis(1-(4-methoxyphenyl)methanimine) uses stoichiometric ratios of aldehyde and diamine (1:2), monitored via TLC and characterized by FTIR . Optimization may require adjusting solvent polarity (e.g., absolute ethanol vs. 1,4-dioxane) and reaction time (10–12 hours for imine formation) . For sterically hindered analogs like the target compound, stepwise alkylation of the amine core with 4-(1-methyl-2-phenylethyl)phenyl groups may be necessary, similar to N-bis[4-(1-methyl-1-phenylethyl)phenyl] sulfenamide synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can potential contradictions in spectral data be resolved?

- Methodological Answer : FTIR is critical for identifying imine (C=N) or amine (N-H) stretches, while NMR (¹H/¹³C) resolves substituent positions on aromatic rings and methyl branches . For example, α-methylbenzylamine derivatives show distinct C-N and C-C stretches near 1600 cm⁻¹ in FTIR . Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from stereoisomerism or rotameric forms. Comparative analysis with model compounds (e.g., N,N-bis(4-methoxyphenyl)aniline ) and computational simulations (DFT) can validate assignments. Mass spectrometry (EI-MS) confirms molecular weight, particularly for high-mass derivatives .

Advanced Research Questions

Q. How does the incorporation of this compound into conjugated polymer backbones affect electronic properties such as band gap and charge transport?

- Methodological Answer : The compound’s bulky, branched aryl groups may disrupt π-conjugation in polymer backbones, increasing steric hindrance and reducing intermolecular charge transfer. However, its electron-rich aromatic systems could lower the band gap when copolymerized with electron-deficient monomers (e.g., thiophene derivatives), as seen in poly(thiophene-co-benzylidene) systems . Electrochemical characterization (cyclic voltammetry) and UV-vis-NIR spectroscopy are essential to quantify HOMO-LUMO levels and optical band gaps . For instance, triarylamine-based dyes with N,N-bis(heptenylphenyl)aniline donors exhibit redshifted absorption due to extended conjugation .

Q. What methodological approaches are recommended for studying the compound’s potential as a ligand or receptor in biochemical interactions?

- Methodological Answer : Molecular docking studies can predict binding affinities to biological targets (e.g., trace amine-associated receptors, TAARs), leveraging structural analogs like β-phenethylamine . In vitro assays (e.g., radioligand displacement) using labeled ligands (e.g., ³H-tyramine) quantify receptor binding kinetics . For metabolic stability, incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Structural modifications (e.g., methyl branching) may enhance metabolic resistance, as seen in N-methylphenethylamine derivatives .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels for this compound?

- Methodological Answer : Yield variations may stem from differences in purification methods (e.g., recrystallization vs. column chromatography) or solvent quality (anhydrous vs. technical grade). Reproduce synthesis under inert atmospheres (N₂/Ar) to minimize oxidation . Purity discrepancies can arise from residual solvents or byproducts; use orthogonal techniques like HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to verify purity ≥98% . Cross-validate spectral data with reference libraries (e.g., NIST IR/GC-MS databases) .

Experimental Design Considerations

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer : Pilot-scale reactions should use jacketed reactors with precise temperature control (±1°C) to replicate small-scale reflux conditions . For exothermic steps (e.g., amine alkylation), gradual reagent addition and ice-bath cooling prevent runaway reactions . Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression in real time. Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) like stirring rate and solvent volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.